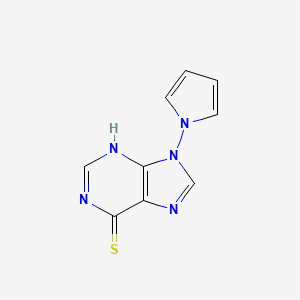
9-pyrrol-1-yl-3H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Pyrrol-1-yl-3H-purine-6-thione is a heterocyclic compound that contains both pyrrole and purine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrol-1-yl-3H-purine-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with purine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Pyrrol-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
9-Pyrrol-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 9-pyrrol-1-yl-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, its ability to intercalate with nucleic acids can disrupt DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Purine: A bicyclic heterocycle with nitrogen atoms at positions 1, 3, 7, and 9.
Thione Derivatives: Compounds containing a carbon-sulfur double bond.
Uniqueness: 9-Pyrrol-1-yl-3H-purine-6-thione is unique due to its combination of pyrrole and purine rings with a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37154-83-9 |
|---|---|
Formule moléculaire |
C9H7N5S |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
9-pyrrol-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H7N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h1-6H,(H,10,11,15) |
Clé InChI |
OFAFUUDNMXPKBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)N2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















